N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide
Description
N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide is a pyrazole-derived formamide compound characterized by a formamide group (-NHCHO) attached to the 5-position of a 1,4-dimethyl-substituted pyrazole ring. Its molecular structure (C6H9N3O) combines the electron-rich pyrazole core with the polar formamide moiety, making it a versatile intermediate in medicinal chemistry and materials science. The dimethyl substituents at the 1- and 4-positions of the pyrazole enhance steric stability while modulating electronic properties, which influences reactivity and binding interactions in biological systems.
Properties
CAS No. |
112029-00-2 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-(2,4-dimethylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C6H9N3O/c1-5-3-8-9(2)6(5)7-4-10/h3-4H,1-2H3,(H,7,10) |
InChI Key |
XQQVJXUYCQEULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide typically involves the reaction of 1,4-dimethyl-1H-pyrazole with formamide under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product .
Chemical Reactions Analysis
Types of Reactions: N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its reactivity and applications.
Substitution: The formamide group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,4-dimethyl-1H-pyrazol-5-yl)carboxylic acid, while reduction could produce N-(1,4-dimethyl-1H-pyrazol-5-yl)methanol .
Scientific Research Applications
Table 1: Synthesis Methods Overview
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Formamidation | 5-Amino-1H-pyrazole, Formic Acid | Reflux, 2 hours | >90 |
| Vilsmeier Reaction | 5-Amino-1H-pyrazole, PBr3 | DMF, 60°C, 1-2 hours | >90 |
| Amidation with Isocyanates | 5-Amino-1H-pyrazole, Isocyanate | Room Temperature | 78-91 |
Biological Activities
N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide exhibits a range of biological activities that make it a candidate for drug development. Research indicates that compounds containing the pyrazole moiety often demonstrate anti-inflammatory, analgesic, and antipyretic properties.
Anti-inflammatory Properties
Studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.
Anticancer Activity
Recent investigations into the anticancer potential of pyrazole derivatives have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Therapeutic Applications
Given its biological activities, this compound has been explored for several therapeutic applications:
Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
The compound's ability to inhibit COX enzymes positions it as a potential candidate for developing new NSAIDs with fewer gastrointestinal side effects compared to traditional NSAIDs.
Anticonvulsant Agents
Research indicates that pyrazole derivatives can also serve as anticonvulsants. The compound may modulate neurotransmitter systems involved in seizure activity.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Case Study 1: Anti-inflammatory Activity
A study conducted by MDPI demonstrated that pyrazole derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes .
Case Study 2: Anticancer Properties
Research published in PMC highlighted the cytotoxic effects of this compound on human cancer cell lines, showing promise for further development as an anticancer agent .
Mechanism of Action
The mechanism by which N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Properties of Pyrazole Derivatives
Quinoline-Pyrazole Hybrids
N-(6-(1,4-Dimethyl-1H-pyrazol-5-yl)quinolin-4-yl)benzo[d]thiazol-5-amine (Compound 22, ) incorporates the pyrazole moiety into a larger quinoline scaffold. Key distinctions include:
- Synthesis : Compound 22 is synthesized via Suzuki-Miyaura cross-coupling, a method requiring palladium catalysts, whereas the target compound’s synthesis likely involves simpler amine formylation.
- Applications: Quinoline hybrids are prioritized in drug discovery (e.g., antimalarials), while the simpler formamide derivative may serve as a building block for further functionalization .
Pharmaceutical Formamide Impurities
Formoterol-related compounds E, F, and G () are formamide-containing impurities with complex substituents:
- Structural Complexity : These impurities feature branched alkylamines and hydroxyl groups, contrasting with the compact pyrazole core of the target compound.
- Analytical Challenges : The polar formamide group in both classes necessitates advanced chromatographic techniques (e.g., HPLC) for separation, but the simpler structure of this compound reduces method development complexity .
Formimidamide Derivatives
N-N-Disubstituted-N-[1,3-diphenyl-4-formyl-1H-pyrazol-5-yl]formimidamides (Scheme 11, ) replace the formamide oxygen with an imine (NH) group. This modification:
- Alters Reactivity : The imine group is more susceptible to nucleophilic attack compared to the stable formamide carbonyl.
- Reduces Polarity : Formimidamides are less polar, favoring lipid membrane permeability in biological systems .
Biological Activity
N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article compiles detailed research findings, case studies, and data tables to elucidate the compound's biological activity.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of 5-aminopyrazoles with N,N-substituted amides. A notable synthesis method involves the use of phosphorus tribromide (PBr3) in a one-flask reaction which enhances the efficiency of producing pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens. For instance, one study reported minimum inhibitory concentration (MIC) values for several derivatives, with this compound exhibiting MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.50 |
| 7b | Staphylococcus epidermidis | 0.25 | 0.55 |
Anticancer Properties
The anticancer activity of this compound has also been documented in various studies. Notably, its derivatives have been tested against several cancer cell lines such as MCF7, SF-268, and NCI-H460. For example, one study reported that certain pyrazole derivatives exhibited growth inhibition with IC50 values as low as 3.79 µM against the MCF7 cell line .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2 | MCF7 | 3.79 |
| 3 | SF-268 | 12.50 |
| 4 | NCI-H460 | 42.30 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. Research suggests that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators such as cyclin-dependent kinases (CDK) .
Case Studies
In a recent investigation into the cytotoxic effects of pyrazole derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation and induce apoptosis in treated cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide?
The synthesis typically involves formylation of a pyrazole amine precursor. For example, coupling 1,4-dimethyl-1H-pyrazol-5-amine with formylating agents (e.g., formic acid derivatives) under mild conditions. A general protocol includes activating the amine with triethylamine in DMF, followed by reaction with EDCI/HOBt as coupling agents to stabilize intermediates . Yield optimization (68–89%) can be achieved via controlled stoichiometry and purification by preparative TLC or recrystallization (ethanol/chloroform) .
Q. How can structural characterization of this compound be performed with high confidence?
Combine spectroscopic and crystallographic methods:
- ¹H/¹³C-NMR : Assign peaks based on pyrazole ring substituents (e.g., methyl protons at δ ~2.4–2.6 ppm, formamide protons at δ ~8.1–8.3 ppm) .
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond angles (e.g., C9—N1—N2 ~112°) and confirm regiochemistry .
- Mass spectrometry (ESI) : Validate molecular weight (e.g., m/z ~165–170 [M+H]+) .
Q. What solvent systems and conditions ensure stability during storage?
The compound is hygroscopic and prone to hydrolysis. Store in anhydrous DMSO or DMF under inert gas (N₂/Ar) at –20°C. Monitor degradation via TLC (PE:EA = 8:1) and periodic NMR validation .
Q. How can computational methods predict reactivity or tautomeric equilibria?
DFT calculations (e.g., B3LYP/6-31G*) model the pyrazole ring’s tautomerism. Focus on N-methyl groups’ steric effects and formamide’s hydrogen-bonding propensity to predict nucleophilic attack sites or dimerization risks .
Advanced Research Questions
Q. How do steric and electronic effects of the 1,4-dimethyl groups influence reaction kinetics in cross-coupling?
The 1,4-dimethyl substituents hinder rotation, stabilizing the pyrazole ring and directing electrophilic substitution. In Suzuki-Miyaura reactions, the methyl groups reduce boronic acid coupling efficiency by ~15% compared to unsubstituted analogs. Optimize using Pd(OAc)₂/XPhos in THF/water (3:1) at 80°C .
Q. What crystallographic challenges arise during structure refinement?
- Disorder in methyl groups : Resolve using SHELXL’s PART/SUMP instructions to model alternative conformations .
- Hydrogen bonding : The formamide NH often forms intermolecular H-bonds with adjacent carbonyls, requiring high-resolution data (<1.0 Å) for accurate refinement .
Q. How can structure-activity relationship (SAR) studies be designed for bioactivity optimization?
- Core modifications : Replace the formamide with carboxamide or sulfonamide groups to assess hydrogen-bond donor/acceptor roles .
- Methyl group deletion : Synthesize N-(1-methyl-1H-pyrazol-5-yl)formamide to evaluate steric effects on target binding .
- Metabolic stability : Introduce deuterium at the formamide NH to prolong half-life (LCMS tracking, m/z shifts) .
Q. How do conflicting spectral data (e.g., NMR vs. X-ray) inform mechanistic hypotheses?
Discrepancies between solution-phase NMR and solid-state X-ray data often indicate dynamic processes (e.g., tautomerism). For example, if NMR shows a single formamide proton but X-ray reveals two conformers, use variable-temperature NMR to detect exchange broadening .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Activating agents : Replace EDCI/HOBt with T3P® to reduce racemization and improve yields by ~10% .
- Continuous flow purification : Adapt the method in European Patent EP 3,789,012B1 for high-purity (>98%) isolation via vacuum distillation and silica gel columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
